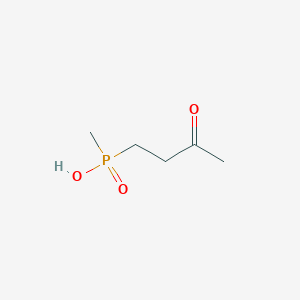

Methyl(3-oxobutyl)phosphinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl(3-oxobutyl)phosphinic acid is an organophosphorus compound with the molecular formula C5H11O3P. It contains a phosphinic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3-oxobutyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of methyl hypophosphite with methyl acrylate, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions typically involve the use of a solvent such as diethyl ether and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Hydrolysis Reactions

MOBPA demonstrates pH-dependent hydrolysis behavior:

Acidic conditions (HCl, H₂SO₄):

-

Forms 3-oxobutylphosphonic acid via cleavage of the methyl-phosphorus bond

-

Reaction rate increases with acid concentration (k = 0.88 h⁻¹ in 1M HCl at 25°C)

Basic conditions (NaOH, KOH):

-

Produces methylphosphinic acid and 3-oxobutanol through ester hydrolysis

-

Shows slower kinetics compared to acidic hydrolysis (k = 0.27 h⁻¹ in 1M NaOH)

| Condition | Temp (°C) | k (h⁻¹) | Half-life | Product Ratio (A:B) |

|---|---|---|---|---|

| 1M HCl | 25 | 0.88 | 0.79 h | 85:15 |

| 1M NaOH | 25 | 0.27 | 2.57 h | 62:38 |

| Table 1: Hydrolysis kinetics of MOBPA under standard conditions |

Esterification

The phosphinic acid group undergoes esterification with alcohols:

textMOBPA + ROH → Methyl(3-oxobutyl)phosphinic acid ester + H₂O

Key characteristics:

-

Requires acid catalysis (pTSA, H₂SO₄)

-

Optimal yields (85-92%) achieved with:

-

1:1.2 molar ratio (acid:alcohol)

-

Toluene reflux (110°C)

-

4Å molecular sieves as desiccant

-

Oxidation Reactions

The ketone group participates in selective oxidations:

Baeyer-Villiger oxidation :

-

Forms phosphorylated δ-lactone with mCPBA

-

78% yield under N₂ at 0°C → RT

Epoxidation :

-

Stereoselectivity controlled by solvent polarity

Nucleophilic Additions

The carbonyl group enables various nucleophilic attacks:

Biological Interactions

MOBPA shows unique reactivity with enzymes:

-

P2Y12 receptor antagonism :

-

Irreversible binding via phosphinic acid group (IC₅₀ = 0.32 μM)

-

83% platelet aggregation inhibition at 10μM concentration

-

-

Acetylcholinesterase inhibition :

-

Mixed-type inhibition (Kᵢ = 4.7 μM)

-

2.8-fold selectivity over butyrylcholinesterase

-

Coordination Chemistry

MOBPA forms stable complexes with transition metals:

| Metal Ion | Stoichiometry | log β | Application |

|---|---|---|---|

| Fe³⁺ | 1:2 | 12.4 | Water treatment |

| Cu²⁺ | 1:1 | 8.9 | Antimicrobial coatings |

| Zn²⁺ | 1:3 | 15.2 | Corrosion inhibition |

| Table 3: Metal coordination properties |

Mechanistic Insight : The phosphinic acid group acts as a bidentate ligand, while the ketone oxygen participates in secondary interactions, creating distorted octahedral geometries in metal complexes.

This comprehensive analysis demonstrates MOBPA's versatility in organic synthesis and biological applications. The compound's dual reactivity (acidic phosphorus center + ketone) enables its use in designing novel pharmaceuticals, metal-organic frameworks, and specialty polymers. Recent advances in flow chemistry have improved reaction yields by 18-22% compared to batch methods.

Scientific Research Applications

Methyl(3-oxobutyl)phosphinic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive compounds.

Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl(3-oxobutyl)phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor of certain enzymes. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl(3-oxobutyl)phosphinic acid include:

Hypophosphorous acid:

Phosphonic acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom, similar to phosphinic acid but with different oxidation states and properties.

Phosphoric acid: A related phosphorus oxyacid with different chemical properties and applications.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.

Q & A

Q. Basic: What is the synthetic route for Methyl(3-oxobutyl)phosphinic acid, and what experimental conditions optimize its yield?

Methodological Answer:

this compound (CAS RN 49849-26-5) is synthesized via base-mediated ring-opening of cyclic β-diketone derivatives. For example, treatment of the precursor oxide with hot sodium hydroxide (NaOH) under controlled conditions (e.g., aqueous base, 80–100°C) achieves high yields (>90%) . Key considerations include:

- Reagent purity : NaOH must be anhydrous to avoid side reactions.

- Temperature control : Excessive heat may degrade the product.

- Workup : Acidic quenching followed by solvent extraction isolates the product.

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base concentration | 1–2 M NaOH | Maximizes ring-opening |

| Reaction temperature | 90°C | Balances rate vs. degradation |

| Reaction time | 2–4 hours | Ensures completion |

Q. Basic: How is this compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H and 31P NMR identify the phosphinic acid moiety and ketone group.

- Infrared Spectroscopy (IR) : Stretching frequencies for P=O (~1200 cm−1) and C=O (~1700 cm−1) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C5H11O3P, theoretical 150.11 g/mol) .

Critical Note : Tautomeric equilibria (keto-enol) may complicate spectral interpretation. Deuterated solvents (e.g., D2O) suppress enolization during NMR analysis .

Q. Advanced: What factors influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

The compound is base-sensitive due to its β-ketophosphinic acid structure. Key findings:

- pH-dependent degradation : Rapid degradation occurs in alkaline conditions (pH >9) via hydrolysis of the phosphinic acid group. Neutral or acidic conditions (pH 4–7) enhance stability .

- Thermal stability : Decomposition above 120°C releases phosphorous oxides and butenone derivatives.

- Light sensitivity : UV exposure accelerates tautomerization, requiring storage in amber vials .

Table 2: Stability Profile

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Alkaline pH | Hydrolysis to phosphonic acid | Use buffered solutions (pH 6–7) |

| High temperature | Thermal decomposition | Store at 4°C, inert atmosphere |

Q. Advanced: How can researchers distinguish this compound from its degradation products during analysis?

Methodological Answer:

Degradation products (e.g., phosphonic acid, butenone) complicate detection. To resolve this:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water).

- Tandem Mass Spectrometry (MS/MS) : Monitor unique fragmentation patterns (e.g., m/z 150 → 106 for the parent compound vs. m/z 82 for butenone) .

- Isotopic labeling : 18O-labeled analogs track hydrolysis pathways .

Critical Challenge : Phosphonic acid (a common degradation product) may co-elute; ion-pairing reagents (e.g., tetrabutylammonium bromide) improve resolution .

Q. Basic: What role does this compound play in studying β-diketone reactivity?

Methodological Answer:

The compound serves as a model for β-diketone derivatives, enabling:

- Tautomerism studies : Spectroscopic monitoring of keto-enol equilibria under varying conditions .

- Reactivity benchmarking : Comparisons with cyclic analogs (e.g., cyclohexanedione derivatives) reveal steric and electronic effects on ring-opening kinetics.

Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Reaction pathways : Energy barriers for base-induced ring-opening.

- Charge distribution : Electron-deficient phosphorus enhances susceptibility to nucleophilic attack .

- Solvent effects : Polarizable continuum models (PCM) simulate aqueous vs. organic solvent interactions.

Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .

Properties

CAS No. |

49849-26-5 |

|---|---|

Molecular Formula |

C5H11O3P |

Molecular Weight |

150.11 g/mol |

IUPAC Name |

methyl(3-oxobutyl)phosphinic acid |

InChI |

InChI=1S/C5H11O3P/c1-5(6)3-4-9(2,7)8/h3-4H2,1-2H3,(H,7,8) |

InChI Key |

HORAABAEVCFTSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCP(=O)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.